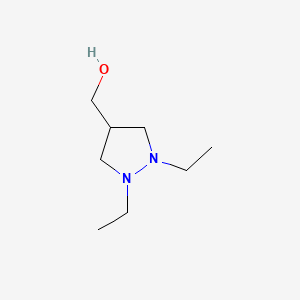
(1,2-Diethylpyrazolidin-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2-Diethylpyrazolidin-4-yl)methanol is an organic compound with a pyrazolidine ring structure. This compound is characterized by the presence of two ethyl groups attached to the nitrogen atoms at positions 1 and 2 of the pyrazolidine ring, and a hydroxymethyl group attached to the carbon at position 4. The molecular formula of this compound is C8H16N2O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Diethylpyrazolidin-4-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,2-diethylhydrazine with formaldehyde under acidic conditions, followed by reduction to yield the desired product. The reaction conditions often include a solvent such as methanol and a catalyst like acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
(1,2-Diethylpyrazolidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (1,2-Diethylpyrazolidin-4-yl)carboxylic acid.
Reduction: Formation of (1,2-Diethylpyrazolidin-4-yl)methanamine.
Substitution: Formation of various substituted pyrazolidine derivatives depending on the substituent introduced.
Scientific Research Applications
(1,2-Diethylpyrazolidin-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of (1,2-Diethylpyrazolidin-4-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group allows for hydrogen bonding and other interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The pyrazolidine ring structure provides stability and specificity in binding to these targets .
Comparison with Similar Compounds
Similar Compounds
(1,2-Diphenylpyrazolidin-4-yl)methanol: Similar structure but with phenyl groups instead of ethyl groups.
(1,2-Dimethylpyrazolidin-4-yl)methanol: Similar structure but with methyl groups instead of ethyl groups.
(1,2-Diethylpyrazolidin-4-yl)carboxylic acid: Oxidized form of the compound.
Uniqueness
(1,2-Diethylpyrazolidin-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ethyl groups enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic targets .
Properties
Molecular Formula |
C8H18N2O |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
(1,2-diethylpyrazolidin-4-yl)methanol |
InChI |
InChI=1S/C8H18N2O/c1-3-9-5-8(7-11)6-10(9)4-2/h8,11H,3-7H2,1-2H3 |
InChI Key |
WTGOQEYZPMAHCI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC(CN1CC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrazolo[4,3-d]thiazole-5-methanamine](/img/structure/B12862718.png)
![2-Aminobenzo[d]oxazole-7-carboxamide](/img/structure/B12862725.png)

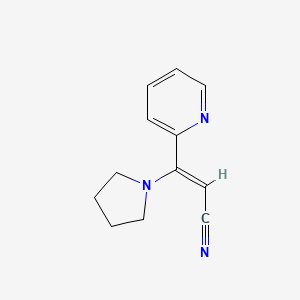
![Benzyl N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]carbamate](/img/structure/B12862737.png)
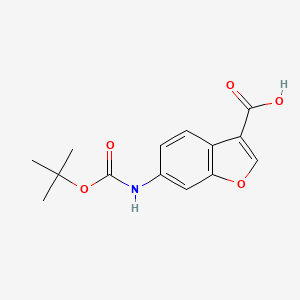
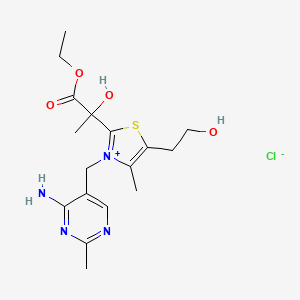
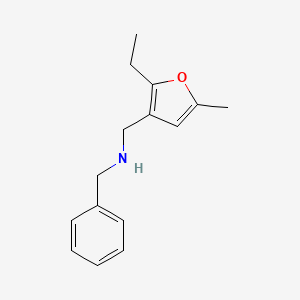
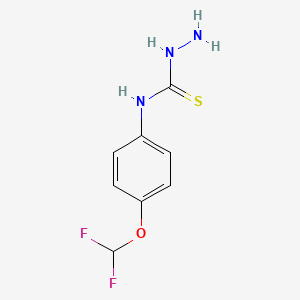

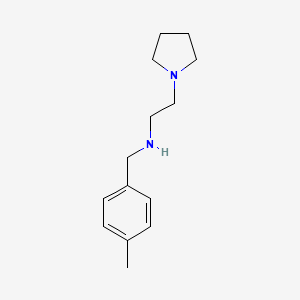
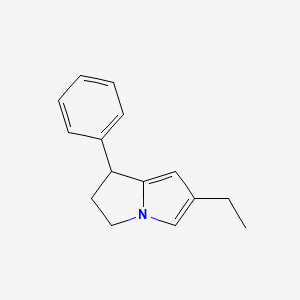
![3-(4-Bromobenzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12862770.png)
![1-[4'-(Methylsulfanyl)[1,1'-biphenyl]-3-yl] ethanone](/img/structure/B12862775.png)
